![molecular formula C15H9Cl2N3OS B2869712 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-18-9](/img/structure/B2869712.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
“N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with the molecular formula C13H9Cl2NO . It is also known by other synonyms such as “N-(2,5-Dichlorophenyl)benzamide” and "2,4-dichloro-N-phenylbenzamide" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The process involves the use of the target fungal enzyme, sterol 14α-demethylase (CYP51), for structure-based design of novel antifungal drug candidates .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The compound also contains two chlorine atoms and a benzamide group .
Chemical Reactions Analysis
The compound has been used in the development of novel antifungal drug candidates . The biological evaluation of the compounds allowed to obtain insights about the relationships among structure, activity, and toxicity .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 266.12 g/mol . It has a computed XLogP3 value of 4.4, indicating its lipophilicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .
Scientific Research Applications
Microwave-Assisted Facile Synthesis and Anticancer Evaluation
- A study by Tiwari et al. (2017) explored the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds exhibited promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. This study demonstrates the potential of these compounds as anticancer agents (Tiwari et al., 2017).
Novel Fluorescent N,O-Chelated Fluorine-Boron Benzamide Complexes
- Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes. These derivatives demonstrated significant fluorescence characteristics, indicating potential applications in material science and imaging technologies (Zhang et al., 2017).
Synthesis and Antimicrobial Activity
- A research by Bikobo et al. (2017) focused on synthesizing a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives. These compounds showed notable antimicrobial activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Bikobo et al., 2017).
Nematocidal Activity of Novel Derivatives
- Liu et al. (2022) reported on the synthesis of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. These compounds exhibited good nematocidal activity, particularly against Bursaphelenchus xylophilus, a harmful plant pathogen. This highlights their potential use in agricultural pest control (Liu et al., 2022).
Mechanism of Action
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3OS/c16-10-6-7-11(12(17)8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWWBXCDCIXEQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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